

Dexketoprofen Trometamol Salt: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: *Dexketoprofen trometamol*

Cat. No.: *B7908047*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

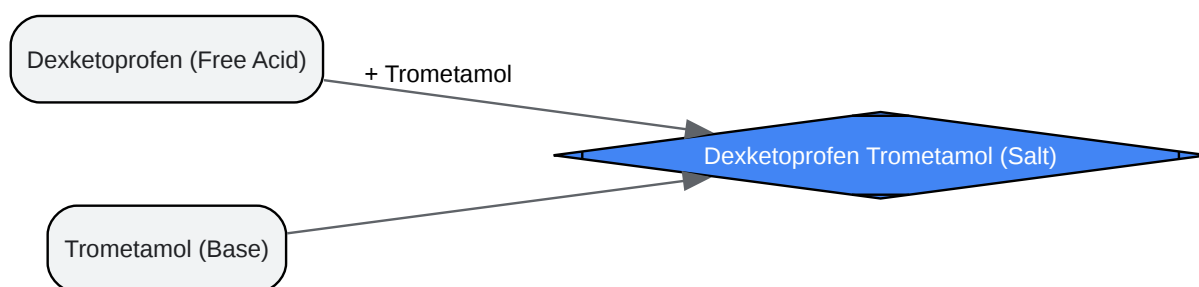
This technical guide provides a detailed overview of the core physicochemical properties of **dexketoprofen trometamol** salt, a widely used non-steroidal anti-inflammatory drug (NSAID). The information presented herein is intended to support research, development, and quality control activities by providing a comprehensive reference on the material's fundamental characteristics.

Introduction

Dexketoprofen trometamol is the tromethamine salt of dexketoprofen, the S-(+)-enantiomer of the racemic compound ketoprofen. The salt form significantly enhances the aqueous solubility and dissolution rate of the active pharmaceutical ingredient (API), leading to a more rapid onset of its analgesic and anti-inflammatory effects. A thorough understanding of its physicochemical properties is paramount for formulation development, ensuring product stability, and meeting regulatory requirements.

Salt Formation

The formation of the trometamol salt involves an acid-base reaction between dexketoprofen, a carboxylic acid, and trometamol (tris(hydroxymethyl)aminomethane), an organic amine. This reaction results in a salt with improved physicochemical characteristics compared to the free acid form.



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Caption: Salt formation of **dexketoprofen trometamol**.

Solid-State Properties

The solid-state properties of an API are critical as they influence its stability, manufacturability, and bioavailability. **Dexketoprofen trometamol** is known to exist in different polymorphic forms.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Two polymorphic forms of **dexketoprofen trometamol** have been identified, designated as Form A and Form B.^[1] Form A is the more stable polymorph, while Form B is a metastable form that can convert to Form A over time.^[1]

Table 1: Polymorphic Forms of **Dexketoprofen Trometamol**

Property	Form A	Form B	Reference
Stability	Stable	Metastable (converts to Form A)	^[1]
Melting Point (Peak)	105.5-105.7°C	103.1-103.3°C	^[1]
Melting Point (Onset)	104.6-104.7°C	102.1-102.5°C	^[1]
Enthalpy of Fusion (J/g)	125-135 J/g	110-120 J/g	^[1]

Crystallinity and Morphology

X-ray powder diffraction (XRPD) is a key technique for characterizing the crystalline nature of **dexketoprofen trometamol** and distinguishing between its polymorphic forms. The particle size of **dexketoprofen trometamol** has been reported to be in the micro-sized range (1-10 μm).^{[2][3]}

Table 2: Key XRPD Peaks for **Dexketoprofen Trometamol** Polymorphs (Form A)

2 θ (degrees)	d-spacing (Å)	Relative Intensity (%)
5.14	17.2	43
8.02	11.0	16
9.83	9.0	6
10.06	8.8	16
10.37	8.5	22
16.058	5.52	8
16.294	5.44	16
17.496	5.06	100
19.584	4.53	9
21.468	4.14	7
26.861	3.32	18
Data sourced from EP1739072A1 ^[1]		

Thermal Properties

Differential Scanning Calorimetry (DSC) is used to determine the melting point and enthalpy of fusion of **dexketoprofen trometamol**. The stable polymorph, Form A, exhibits a sharp endothermic peak corresponding to its melting point at approximately 105.24 °C with an

enthalpy of fusion of 87.83 J/g.[4] Another study reported a melting point of 95-98°C, indicating a crystalline nature.[2][3]

Solubility and Dissolution

The trometamol salt form of dexketoprofen was specifically developed to enhance its aqueous solubility compared to the free acid, which is almost insoluble in water.[5] This improved solubility contributes to a faster dissolution rate and, consequently, a more rapid onset of therapeutic action.[5]

Aqueous Solubility

Dexketoprofen trometamol is a highly soluble compound.[2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.[6][7] The solubility is pH-dependent, with the highest solubility observed in buffer media with a pH of 6.8 and the lowest in 0.1 N HCl (0.226 mg/mL), although it still meets the criteria for a high-solubility drug.[8]

Partition Coefficient (Log P)

The partition coefficient is a measure of a compound's lipophilicity. For dexketoprofen, the LogP value is 3.61, indicating a lipophilic nature for the free acid.[6][7] However, the partition coefficient of the trometamol salt was found to be less than 1, highlighting its highly hydrophilic nature.[2][3]

Ionization Constant (pKa)

The pKa of dexketoprofen (the acidic component) is 4.02 at 37 °C.[6][7] The pH of maximum stability for the salt (pH_{max}), where both the salt and free acid have equal solubilities, is 6.7.[6][7] Below this pH, the salt is more soluble than the free acid and can lead to supersaturation.[6][7]

Table 3: Solubility and Related Properties

Parameter	Value	Conditions	Reference
BCS Class	1	-	[6][7]
Aqueous Solubility	Highly soluble	-	[2][3]
Solubility in 0.1 N HCl	0.226 mg/mL	-	[8]
pKa (Dexketoprofen)	4.02	37 °C	[6][7]
pHmax (Salt)	6.7	-	[6][7]
Log P (Dexketoprofen)	3.61	-	[6][7]
Partition Coefficient (Salt)	< 1	-	[2][3]

Stability Profile

The chemical stability of **dexketoprofen trometamol** is a critical attribute for ensuring the safety and efficacy of the final drug product. Stability studies are conducted under various stress conditions to understand its degradation pathways.

Stability in Solution

Binary mixtures of **dexketoprofen trometamol** (50 mg/2 mL) and paracetamol (1000 mg/100 mL) in low-density polyethylene bottles are physicochemically stable for 5 days under refrigeration and 15 days at room temperature, without the need for light protection.[9][10] In another study, refrigerated mixtures showed white precipitation after 6 days, possibly due to paracetamol instability.[10]

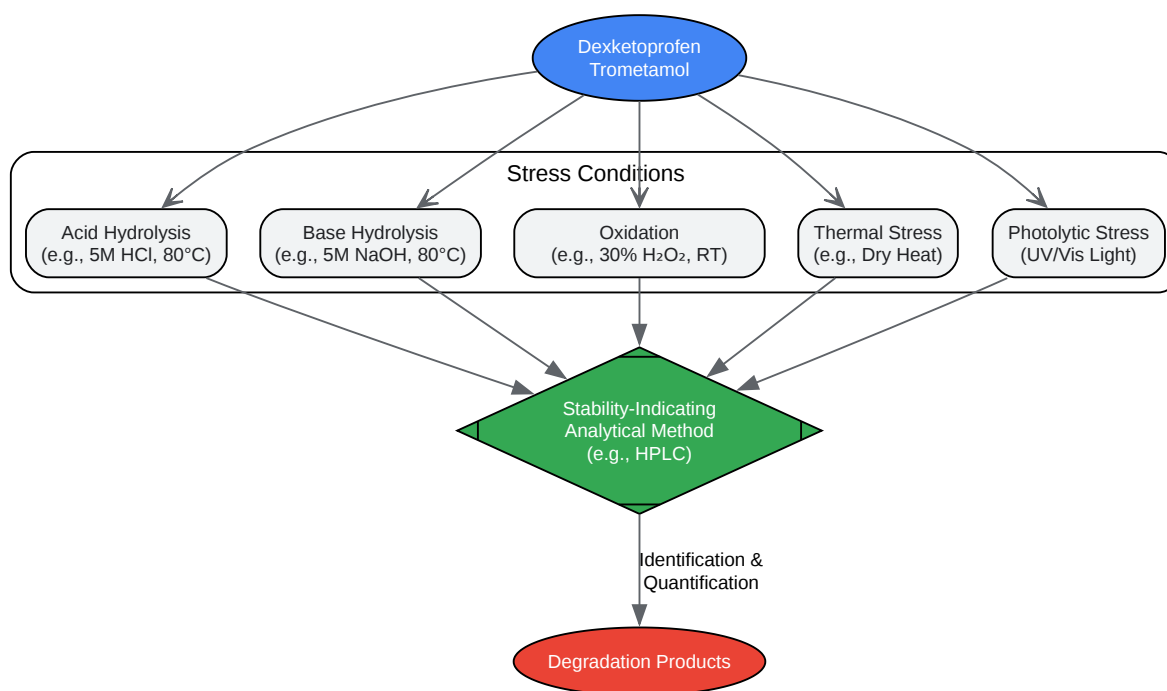
Stability in Semi-Solid Formulations

In a study evaluating the stability of **dexketoprofen trometamol** in different ointment bases, the commercial gel product was found to be the most stable.[11] Formulations with a high oil content showed greater degradation.[11] Freeze-thaw cycles were found to be more detrimental to stability than storage at high temperatures (40°C), with significant degradation observed after just one cycle.[11]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods. **Dexketoprofen trometamol** has been shown to degrade under acidic, alkaline, and oxidative conditions.[12]

- Acid-Induced Degradation: Approximately 15-20% degradation was observed after refluxing in 5 M HCl at 80°C for 1 hour.[12]
- Base-Induced Degradation: Around 20% degradation occurred when refluxed in 5 M NaOH at 80°C for 1 hour.[12]
- Oxidative Degradation: Significant degradation (around 30%) was seen after treatment with 30% H₂O₂ at room temperature for 1 hour.[12]



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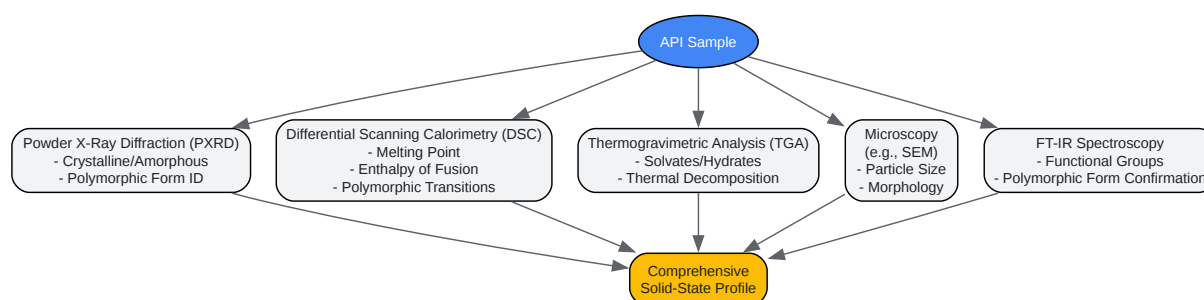
Caption: Workflow for forced degradation studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of **dexketoprofen trometamol**.

General Solid-State Characterization Workflow

A typical workflow for the solid-state characterization of an active pharmaceutical ingredient like **dexketoprofen trometamol** involves a series of analytical techniques to determine its crystalline properties.



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Caption: Solid-state characterization workflow.

Shake-Flask Method for Solubility Determination

- Preparation of Saturated Solution: Add an excess amount of **dexketoprofen trometamol** to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed flask.
- Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

- **Phase Separation:** Allow the undissolved solid to settle. Filter the supernatant through a suitable membrane filter (e.g., 0.45 μm) to obtain a clear, saturated solution.
- **Quantification:** Dilute the saturated solution appropriately and determine the concentration of **dexketoprofen trometamol** using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- **Calculation:** Calculate the solubility in units such as mg/mL or mol/L.

Potentiometric Titration for pKa Determination

- **Sample Preparation:** Dissolve an accurately weighed amount of **dexketoprofen trometamol** in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if required) to a known concentration.
- **Titration Setup:** Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
- **Titration:** Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the initial pH and the expected pKa. Add the titrant in small, known increments.
- **Data Collection:** Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, which corresponds to the point where half of the acid has been neutralized.

Differential Scanning Calorimetry (DSC)

- **Sample Preparation:** Accurately weigh a small amount of the **dexketoprofen trometamol** sample (typically 2-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.
- **Instrument Setup:** Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

- Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range that encompasses the expected thermal events (e.g., 25°C to 150°C).
- Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event, and the enthalpy of fusion is calculated from the area under the peak.

Powder X-ray Diffraction (PXRD)

- Sample Preparation: Gently grind the **dexketoprofen trometamol** powder to a fine, uniform consistency. Pack the powder into a sample holder.
- Instrument Setup: Place the sample holder in the PXRD instrument.
- Data Acquisition: Expose the sample to a monochromatic X-ray beam (commonly Cu K α radiation) and scan over a specific range of 2 θ angles (e.g., 5° to 40°).
- Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2 θ) is characteristic of the crystalline form. The positions (2 θ) and relative intensities of the diffraction peaks are used to identify the polymorph by comparing them to reference patterns.

Stability-Indicating HPLC Method (Forced Degradation Analysis)

- Stress Sample Preparation: Subject **dexketoprofen trometamol** to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) for a defined period. Neutralize the acidic and basic samples after the stress period.
- Chromatographic System: Use a validated reverse-phase HPLC system with a suitable column (e.g., C18) and a mobile phase that can effectively separate the parent drug from its degradation products. A common mobile phase consists of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
- Detection: Use a UV detector set at the λ_{max} of **dexketoprofen trometamol** (e.g., ~260 nm in 0.1 N HCl).^[1]
- Analysis: Inject the stressed and unstressed (control) samples into the HPLC system.

- Method Validation: Validate the method for specificity by demonstrating that the peaks for the degradation products are well-resolved from the peak of the parent drug, ensuring the method is "stability-indicating."

Conclusion

This technical guide has summarized the key physicochemical properties of **dexketoprofen trometamol** salt, including its solid-state characteristics, solubility, and stability. The provided data tables and experimental protocols offer a valuable resource for scientists and professionals involved in the development, manufacturing, and quality control of pharmaceutical products containing this active ingredient. A thorough understanding and control of these properties are essential for ensuring the consistent quality, safety, and efficacy of **dexketoprofen trometamol** formulations.

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